4-Bromo-5-chloro-2-methylbenzoic acid 4-Bromo-5-chloro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1349716-38-6
VCID: VC2561294
InChI: InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: CC1=CC(=C(C=C1C(=O)O)Cl)Br
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

4-Bromo-5-chloro-2-methylbenzoic acid

CAS No.: 1349716-38-6

Cat. No.: VC2561294

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloro-2-methylbenzoic acid - 1349716-38-6

CAS No. 1349716-38-6
Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 4-bromo-5-chloro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key XNDXBQQSBUUNEU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)O)Cl)Br
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)Cl)Br

Chemical Identity and Structure

Basic Identification

4-Bromo-5-chloro-2-methylbenzoic acid is unambiguously identified through several standardized systems. Its complete chemical identity is presented in Table 1, which compiles the essential identifiers used in chemical databases and literature.

Table 1: Chemical Identification Parameters of 4-Bromo-5-chloro-2-methylbenzoic acid

ParameterValue
CAS Number1349716-38-6
MFCDMFCD18917161
IUPAC Name4-Bromo-5-chloro-2-methylbenzoic acid
Molecular FormulaC₈H₆BrClO₂
Molecular Weight249 Da

Structural Characteristics

The molecule consists of a benzoic acid core with three key substituents. The methyl group at position 2 creates steric effects that influence the carboxylic acid group's orientation, while the halogen atoms at positions 4 and 5 significantly affect the electronic distribution within the aromatic ring. These structural features contribute to the compound's chemical reactivity and physical properties.

Physicochemical Properties

Physical Properties

The physicochemical profile of 4-bromo-5-chloro-2-methylbenzoic acid reveals a compound with moderate lipophilicity and limited flexibility. These properties are crucial for understanding its behavior in various chemical environments and potential biological systems.

Table 2: Physicochemical Properties of 4-Bromo-5-chloro-2-methylbenzoic acid

PropertyValue
LogP3.52
Heavy Atoms Count12
Rotatable Bond Count1
Number of Rings1
Carbon Bond Saturation (Fsp3)0.125
Polar Surface Area (Ų)37
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Structural Implications

The moderate LogP value of 3.52 indicates significant lipophilicity, suggesting this compound may have reasonable membrane permeability in biological systems while maintaining some water solubility due to its carboxylic acid functional group. The relatively low polar surface area (37 Ų) further supports potential cell permeability, an important consideration for compounds intended for pharmaceutical applications .

SupplierPurity (%)Available QuantitiesLead TimeShips From
Angene US95500 mg, 1 g10 daysUnited States
Advanced ChemBlock Inc97250 mg, 1 g, 5 g30 daysUnited States
BLD Pharmatech Co., Limited95250 mg, 1 g, 5 g, 10 g, 25 g30 daysUnited States
BLD Pharmatech GmbH95250 mg+30 daysGermany
ChemShuttle951 g28 daysUnited States
QuantityPrice Range (USD)Average Price per Gram (USD)
250 mg$264-$364$1,056-$1,456
500 mg$556$1,112
1 g$528-$923$528-$923
5 g$1,898-$3,302$380-$660
10 g$5,616$562
25 g$11,037$441

This pricing data indicates significant economies of scale, with per-gram costs generally decreasing as purchase quantities increase .

Synthetic Approaches

General Synthesis Strategies

Applications in Research and Development

Role in Organic Synthesis

As a functionalized benzoic acid derivative, 4-bromo-5-chloro-2-methylbenzoic acid serves as a valuable building block for more complex molecular architectures. The halogen substituents provide sites for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds closely related to 4-bromo-5-chloro-2-methylbenzoic acid exist, differing in their halogenation patterns or substituent groups. These analogues provide valuable points of comparison for understanding structure-activity relationships and physical property trends.

Table 5: Comparison with Related Compounds

CompoundCAS NumberKey Structural Differences
4-Bromo-2-methylbenzoic acid68837-59-2Lacks chlorine at position 5
5-Chloro-2-methylbenzoic acidNot providedLacks bromine at position 4
4-Bromo-5-iodo-2-methyl-benzoic acid1022983-51-2Has iodine instead of chlorine at position 5
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidNot providedDifferent substitution pattern with methoxycarbonyl group

Property Variations

The substitution pattern of halogens and other functional groups significantly affects the physical and chemical properties of these compounds. For instance, the replacement of chlorine with iodine (as in 4-bromo-5-iodo-2-methyl-benzoic acid) would likely increase the molecular weight and alter the compound's reactivity profile, particularly in cross-coupling reactions where carbon-halogen bond reactivity follows the trend I > Br > Cl.

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